

# An In-depth Technical Guide to the Early Efficacy of Sotorasib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | Sotorasib |           |  |  |
| Cat. No.:            | B1192195  | Get Quote |  |  |

This guide provides a comprehensive overview of the early clinical research on **Sotorasib** (formerly AMG 510), a first-in-class, irreversible inhibitor of the KRAS G12C mutation. The content herein is intended for researchers, scientists, and drug development professionals, focusing on the foundational data from the pivotal CodeBreaK 100 clinical trial, which established the drug's initial efficacy and safety profile.

## **Core Mechanism of Action**

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers.[2] The G12C mutation, a single-point substitution of glycine for cysteine at codon 12, results in a KRAS protein that is constitutively locked in its active, GTP-bound state, leading to uncontrolled downstream signaling and cell growth.[1][2]

**Sotorasib** is a small molecule designed to specifically and irreversibly bind to the unique cysteine residue of the KRAS G12C mutant protein.[1][3] This covalent binding occurs within the switch-II pocket, trapping the KRAS G12C protein in its inactive, GDP-bound state.[1][3] By locking KRAS in this inactive conformation, **Sotorasib** effectively shuts down the hyperactivation of downstream oncogenic signaling pathways, primarily the MAPK (mitogenactivated protein kinase) and PI3K (phosphoinositide 3-kinase) pathways, thereby inhibiting tumor cell growth and promoting apoptosis.[2][3]





Click to download full resolution via product page

**Sotorasib** covalently binds to and inactivates the KRAS G12C protein.



# Core Experimental Protocol: The CodeBreaK 100 Trial

The CodeBreaK 100 trial was a first-in-human, multicenter, open-label study comprising Phase 1 and Phase 2 portions, designed to evaluate the safety and efficacy of **Sotorasib** in patients with advanced solid tumors harboring the KRAS G12C mutation.[4][5]

#### Study Design:

- Phase 1: A dose-escalation phase to determine the maximum tolerated dose and recommended Phase 2 dose (RP2D) of Sotorasib.[6] Patients were enrolled in cohorts and received oral Sotorasib at doses of 180 mg, 360 mg, 720 mg, or 960 mg once daily.[6] The primary endpoint was safety and tolerability.[7]
- Phase 2: A dose-expansion phase where patients received Sotorasib at the RP2D of 960 mg once daily.[6][8] The primary endpoint for the Phase 2 portion was the objective response rate (ORR) as assessed by a blinded independent central review (BICR).[5][9]

### Key Eligibility Criteria:

- Patients aged 18 years or older with locally advanced or metastatic solid tumors with a KRAS G12C mutation, confirmed by a central laboratory.[5][10]
- Disease progression after receiving prior standard-of-care systemic therapies.[4][10] For the non-small cell lung cancer (NSCLC) cohort, this typically included progression on platinum-based chemotherapy and/or an anti-PD-1/PD-L1 inhibitor.[10]
- Measurable disease per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.

#### Treatment and Assessment:

- Sotorasib was administered orally at a dose of 960 mg once daily in 21-day cycles.[11]
- Tumor assessments were conducted every six weeks.[7]
- Treatment continued until disease progression or unacceptable toxicity.



 Key secondary endpoints included duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).[7][12]





Click to download full resolution via product page

High-level experimental workflow for the CodeBreaK 100 clinical trial.

## **Quantitative Data Summary: Early Efficacy Results**

The CodeBreaK 100 trial demonstrated significant anti-tumor activity across multiple cancer types, most notably in non-small cell lung cancer (NSCLC).

The Phase 2 portion of the trial included a cohort of 126 patients with KRAS G12C-mutated NSCLC who had progressed on prior therapies.[9][13] The population was heavily pretreated, with the vast majority having received both platinum-based chemotherapy and immunotherapy. [13][14]

Table 1: Baseline Characteristics of NSCLC Patients (CodeBreaK 100 Phase 2)

| Characteristic                     | Value (N=126) | Reference |
|------------------------------------|---------------|-----------|
| Median Age, years (range)          | 64 (37-80)    | [13]      |
| Sex, Female                        | 50%           | [13]      |
| Prior Lines of Systemic<br>Therapy |               |           |
| 1                                  | 43%           | [13]      |
| 2                                  | 35%           | [13]      |
| ≥3                                 | 23%           | [13]      |
| Prior Therapy Received             |               |           |
| Anti-PD-(L)1 Immunotherapy         | 91%           | [13]      |
| Platinum-based Chemotherapy        | 90%           | [13]      |
| Both Chemo and<br>Immunotherapy    | 81%           | [13][14]  |
| Smoking History                    |               |           |



| Current or Former Smoker | 93% |[13] |

**Sotorasib** showed durable clinical benefit in patients with heavily pretreated, advanced NSCLC.[6][9]

Table 2: Sotorasib Efficacy in KRAS G12C-Mutated NSCLC (CodeBreaK 100)

| Endpoint                                     | Phase 1 (n=59) | Phase 2<br>(n=124*)    | 2-Year Pooled<br>(N=174) | Reference  |
|----------------------------------------------|----------------|------------------------|--------------------------|------------|
| Objective<br>Response Rate<br>(ORR)          | 32.2%          | 37.1%                  | 41%                      | [5][9]     |
| Complete<br>Response (CR)                    | -              | 3.2% (4 patients)      | -                        | [14]       |
| Partial Response<br>(PR)                     | -              | 33.9% (42<br>patients) | -                        | [14]       |
| Disease Control<br>Rate (DCR)                | 88.1%          | 80.6%                  | -                        | [7][9]     |
| Median Duration of Response (DOR)            | 10.9 months    | 11.1 months            | 12.3 months              | [5][7][14] |
| Median<br>Progression-Free<br>Survival (PFS) | 6.3 months     | 6.8 months             | 6.3 months               | [5][7][9]  |
| Median Overall<br>Survival (OS)              | -              | 12.5 months            | 12.5 months              | [5][14]    |
| 1-Year OS Rate                               | -              |                        | 51%                      | [5]        |
| 2-Year OS Rate                               | -              | -                      | 33%                      | [5]        |

<sup>\*</sup>Of 126 patients enrolled, 124 were evaluable for response.[13]



Responses were observed across various biomarker subgroups, including different levels of PD-L1 expression and in patients with co-mutations such as STK11, which are typically associated with poor outcomes.[8][9]

The Phase 1 trial also enrolled patients with other KRAS G12C-mutated solid tumors, including colorectal cancer (CRC) and pancreatic cancer.

Table 3: Sotorasib Efficacy in Other Solid Tumors (CodeBreaK 100 Phase 1/2)

| Cancer<br>Type       | Number<br>of<br>Patients | Objective<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median<br>PFS | Median<br>OS | Referenc<br>e |
|----------------------|--------------------------|-----------------------------------------|-------------------------------------|---------------|--------------|---------------|
| Colorectal<br>Cancer | 42                       | 7.1%                                    | 73.8%                               | 4.0<br>months | -            | [6]           |

| Pancreatic Cancer | 38 | 21.1% | 84.2% | 4.0 months | 6.9 months | [12] |

While modest, the observed clinical activity in these difficult-to-treat cancers provided a strong rationale for further investigation, including combination therapy strategies.[6][12]

## Conclusion

The early research on **Sotorasib**, centered on the CodeBreaK 100 trial, marked a significant breakthrough in targeting KRAS-mutated cancers, a challenge that had persisted for decades. [6] The data demonstrated that **Sotorasib** possesses a manageable safety profile and provides meaningful, durable clinical benefit for a significant portion of heavily pretreated patients with KRAS G12C-mutated non-small cell lung cancer.[5] The objective response rate of approximately 37-41% and a median overall survival of 12.5 months in this patient population established a new standard of care and paved the way for its accelerated regulatory approval. [4][5][14] While single-agent activity was more modest in other tumor types like colorectal and pancreatic cancer, the results provided crucial proof-of-concept, spurring further research into combination strategies to overcome resistance mechanisms.[12] These foundational studies have been instrumental in validating the direct inhibition of KRAS G12C as a viable and effective therapeutic strategy.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 4. Editorial: Recent Approval of Sotorasib as the First Targeted Therapy for KRAS G12C-Mutated Advanced Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sotorasib, First-in-Class KRAS G12C Inhibitor, Hailed as "Triumph of Drug Discovery" [ahdbonline.com]
- 7. amgen.ca [amgen.ca]
- 8. ascopubs.org [ascopubs.org]
- 9. ilcn.org [ilcn.org]
- 10. CodeBreak 100 Phase 2 Study Results Demonstrate Sotorasib Efficacy Journal of Oncology Navigation & Survivorship [jons-online.com]
- 11. Patient-Reported Outcomes from the Phase 2 CodeBreaK 100 Trial Evaluating Sotorasib in KRAS p.G12C—Mutated NSCLC - Conference Correspondent [conferencecorrespondent.com]
- 12. ascopubs.org [ascopubs.org]
- 13. lumakrashcp.com [lumakrashcp.com]
- 14. pharmacytimes.com [pharmacytimes.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Early Efficacy of Sotorasib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192195#early-research-on-sotorasib-efficacy]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com